molecular formula C26H24N6O4 B12716318 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide CAS No. 6330-89-8

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide

Cat. No.: B12716318
CAS No.: 6330-89-8
M. Wt: 484.5 g/mol
InChI Key: QENCHULXFOFBLI-UHFFFAOYSA-N
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Description

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) can undergo reduction to form aromatic amines, which may interact with cellular components. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual azo groups and quinoline moiety make it particularly versatile for various applications.

Properties

CAS No.

6330-89-8

Molecular Formula

C26H24N6O4

Molecular Weight

484.5 g/mol

IUPAC Name

4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C26H24N6O4/c1-15-13-21(30-31-23-24(33)18-7-5-6-8-19(18)27-25(23)34)22(36-4)14-20(15)29-28-17-11-9-16(10-12-17)26(35)32(2)3/h5-14H,1-4H3,(H2,27,33,34)

InChI Key

QENCHULXFOFBLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C(=O)N(C)C)OC)N=NC3=C(C4=CC=CC=C4NC3=O)O

Origin of Product

United States

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